molecular formula C12H13NO5 B12989510 [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester

[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester

Cat. No.: B12989510
M. Wt: 251.23 g/mol
InChI Key: RTJCVJBPBFSVIQ-BQYQJAHWSA-N
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Description

[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester: is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester typically involves the esterification of [4-(2-Nitro-vinyl)-phenoxy]-acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester can undergo oxidation to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium ethoxide (NaOEt) or other strong nucleophiles.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy-acetic acid ethyl esters.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving nitro and phenoxy groups.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

  • Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group can also interact with enzymes and receptors, modulating their activity and leading to specific physiological responses.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester used as a solvent and in flavorings.

    Methyl butanoate: Another ester with a fruity aroma, used in perfumes and flavorings.

    Phenoxyacetic acid esters: A class of compounds with similar structural features but different substituents on the phenoxy group.

Uniqueness:

  • The presence of the nitro-vinyl group in [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester makes it unique compared to other esters. This functional group imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler esters like ethyl acetate and methyl butanoate.

Biological Activity

[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester is an organic compound with a complex structure that includes a nitrovinyl group and a phenoxy-acetic acid moiety. This unique configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound may exhibit various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The molecular formula of this compound is C₁₂H₁₃N₁O₅, with a molecular weight of approximately 251.235 g/mol. The presence of the nitro group is particularly significant as it can influence the electronic properties and reactivity of the compound.

PropertyValue
Molecular FormulaC₁₂H₁₃N₁O₅
Molecular Weight251.235 g/mol
LogP2.399
PSA (Polar Surface Area)81.35 Ų

Anti-inflammatory Effects

The phenoxy-acetic acid structure is associated with anti-inflammatory properties . Compounds in this category have been shown to inhibit pro-inflammatory cytokines and modulate immune responses. Investigations into the anti-inflammatory mechanisms could reveal insights into how this compound interacts with inflammatory pathways.

Anticancer Activity

The anticancer potential of compounds containing nitrovinyl groups has been documented in various studies. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including interference with DNA synthesis and cell cycle regulation. Preliminary computational studies using quantitative structure-activity relationship (QSAR) models suggest that this compound could interact with critical biological targets involved in cancer progression.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating the antimicrobial properties of related phenoxy compounds found significant activity against gram-positive bacteria, supporting the hypothesis that this compound may possess similar effects. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL against S. aureus and other pathogens .
  • Anti-inflammatory Mechanism : In vitro studies on phenoxy-acetic acids demonstrated their ability to reduce levels of inflammatory markers such as TNF-α and IL-6 in macrophages, indicating a promising avenue for exploring the anti-inflammatory effects of this compound .
  • Anticancer Activity : Research involving nitro-substituted phenolic compounds showed that they could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This suggests that this compound may also exhibit similar anticancer properties .

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 2-[4-[(E)-2-nitroethenyl]phenoxy]acetate

InChI

InChI=1S/C12H13NO5/c1-2-17-12(14)9-18-11-5-3-10(4-6-11)7-8-13(15)16/h3-8H,2,9H2,1H3/b8-7+

InChI Key

RTJCVJBPBFSVIQ-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=C(C=C1)/C=C/[N+](=O)[O-]

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

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